

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate physical properties

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Compound of Interest

Compound Name:	<i>tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate</i>
Cat. No.:	B153453

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An In-Depth Technical Guide to **tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate**

Abstract: This technical guide provides a comprehensive overview of **tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate**, a key heterocyclic building block in modern medicinal chemistry and drug discovery. The document details its core physical and chemical properties, provides validated experimental protocols for its synthesis and purification, discusses its spectroscopic signature, and outlines its strategic applications in organic synthesis. This guide is intended for researchers, chemists, and drug development professionals who utilize advanced synthetic intermediates.

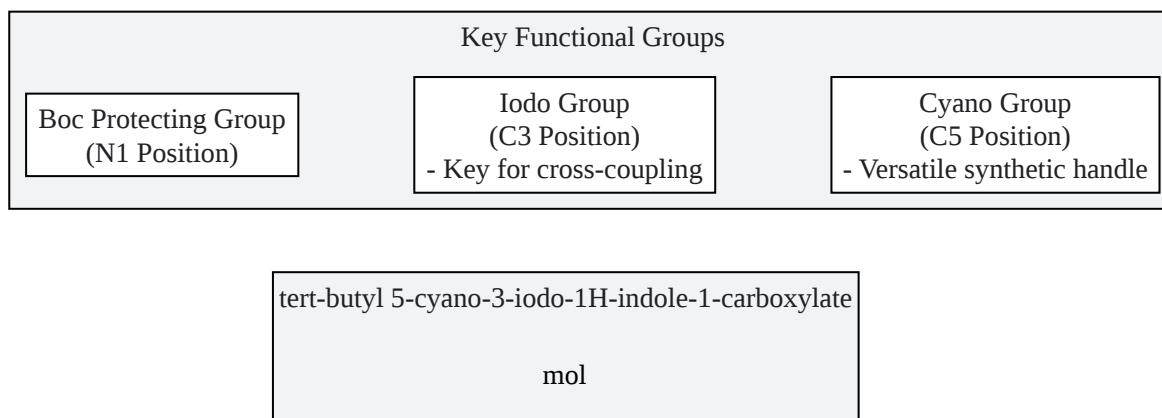
Core Chemical Identity and Properties

tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate is a trifunctionalized indole derivative. The strategic placement of an iodine atom at the C3-position, a cyano group at the C5-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen makes it a highly versatile and valuable intermediate for constructing complex molecular architectures. The iodine serves as an excellent handle for transition-metal-catalyzed cross-coupling reactions, the cyano group can be transformed into various other functionalities, and the Boc group provides robust protection of the indole nitrogen while enhancing solubility in organic solvents.

Table 1: Chemical Identifiers and Properties

Property	Value	Source(s)
IUPAC Name	tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate	[1]
Synonym	1-Boc-3-iodoindole-5-carbonitrile	[1]
CAS Number	864685-26-7	[1] [2] [3]
Molecular Formula	C ₁₄ H ₁₃ IN ₂ O ₂	[1] [2] [3]
Molecular Weight	368.17 g/mol	[1] [3]
InChIKey	GADLXNFRAAUWAD-UHFFFAOYSA-N	[1]
SMILES	CC(C) (C)OC(=O)N1C=C(I)C2=CC(=CC=C1)C#N	[1]

Diagram 1: Annotated Chemical Structure



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Caption: Structure of the title compound with key functional groups highlighted.

Physicochemical Data

The physical properties of this compound are characteristic of a moderately complex, protected heterocyclic molecule. It is a solid at ambient temperature and requires specific storage conditions to maintain its integrity.

Table 2: Physical Properties

Property	Value	Rationale & Comments	Source(s)
Appearance	Solid (Form may vary from crystalline solid to oil depending on purity)	The high molecular weight and planar indole core favor a solid state. Analogous compounds are described as solids or sticky oils. ^[4]	N/A
Melting Point	Data not available	Not specified in public literature. Expected to be higher than its non-cyano analogue (tert-butyl 3-iodo-1H-indole-1-carboxylate, m.p. 36-40 °C) due to the polar cyano group.	N/A
Boiling Point	Data not available	Expected to decompose at high temperatures before boiling under atmospheric pressure.	N/A
Solubility	Soluble in DMF, Ethyl Acetate, Dichloromethane, Chloroform. Insoluble in water.	The Boc group and overall organic character confer solubility in common organic solvents. The indole and cyano groups are polar, but the large nonpolar surface area dominates.	Inferred

Purity	Commercially available from 97% to >98%	Supplier data indicates high purity is achievable. [1] [3]
Storage	Store at 2-8°C, under an inert atmosphere, and protected from light.	Recommended to prevent potential degradation over time. [3] The C-I bond can be light-sensitive. [3]

Spectroscopic Characterization Profile

Spectroscopic analysis is critical for confirming the identity and purity of **tert-butyl 5-cyano-3-iodo-1H-indole-1-carboxylate**. While specific spectra are proprietary to manufacturers, the expected features can be predicted based on the structure.

- ¹H NMR: The spectrum should show a characteristic singlet for the nine protons of the tert-butyl group around 1.6-1.7 ppm. The aromatic region will display signals corresponding to the protons on the indole ring. The H2 proton will appear as a singlet at a downfield shift. The protons on the benzene ring portion (H4, H6, H7) will show characteristic splitting patterns (doublets and doublet of doublets) consistent with the 1,2,4-trisubstituted pattern.
- ¹³C NMR: The spectrum will show distinct signals for all 14 carbon atoms. Key signals include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group (~148-150 ppm), the cyano carbon (~118-120 ppm), and the carbon bearing the iodine (C3), which will appear at a significantly upfield shift (~60-70 ppm) due to the heavy atom effect.
- Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the range of 2220-2240 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. A strong absorption around 1730-1750 cm⁻¹ will correspond to the C=O stretch of the Boc-carbamate.
- Mass Spectrometry (MS): The molecular ion peak [M]⁺ should be observed at m/z 368.0, with the characteristic isotopic pattern for a molecule containing one iodine atom.

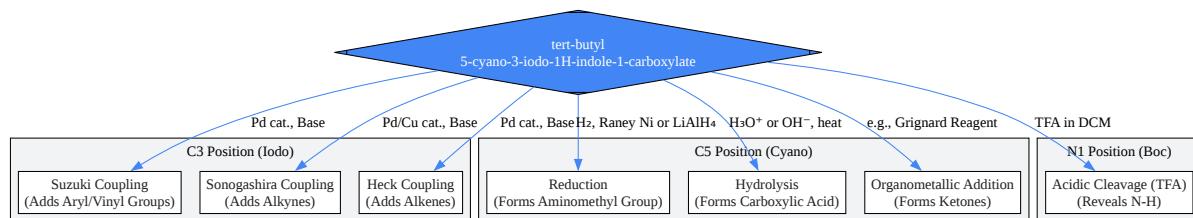
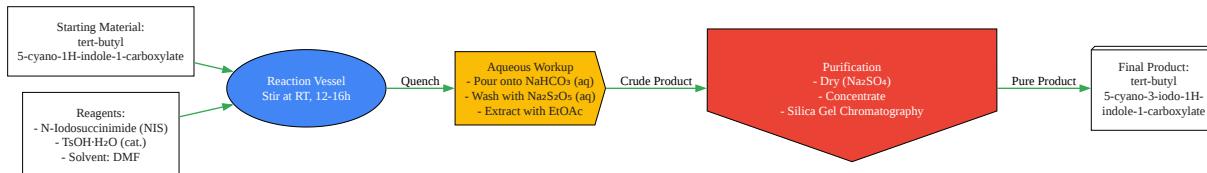
Synthesis and Purification Workflow

The most common and efficient synthesis of this compound involves the direct electrophilic iodination of the corresponding C3-unsubstituted precursor, tert-butyl 5-cyano-1H-indole-1-carboxylate.

Expertise & Causality in Protocol Design

The selection of N-Iodosuccinimide (NIS) as the iodinating agent is deliberate; it is an easy-to-handle, solid electrophilic iodine source that is highly effective for iodinating electron-rich heterocycles like indoles.^[5] The reaction is typically performed in a polar aprotic solvent such as N,N-Dimethylformamide (DMF) to ensure the solubility of the starting materials and reagents.^[5] The addition of a catalytic amount of a strong acid, such as p-Toluenesulfonic acid (TsOH·H₂O), is often employed to activate the NIS, thereby accelerating the rate of electrophilic substitution at the electron-rich C3 position of the indole core.^[5]

Diagram 2: Synthesis & Purification Workflow



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Sources

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